(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a trimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxyphenylacetic acid with 3,4,5-trimethoxybenzaldehyde in the presence of a thioamide. The reaction is catalyzed by an acid or base, and the resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antifungal properties.
Medicine: Research suggests it may have anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents.
Benzylidene derivatives: Compounds with similar benzylidene moieties but different core structures.
Uniqueness
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with methoxyphenyl and trimethoxybenzylidene groups
Properties
Molecular Formula |
C22H23NO5S2 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23NO5S2/c1-25-16-7-5-14(6-8-16)9-10-23-21(24)19(30-22(23)29)13-15-11-17(26-2)20(28-4)18(12-15)27-3/h5-8,11-13H,9-10H2,1-4H3/b19-13- |
InChI Key |
SKFGWEZSIAOAEX-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Origin of Product |
United States |
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